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molecular formula C9H6BrNO2 B020442 6-Bromo-1H-indole-3-carboxylic acid CAS No. 101774-27-0

6-Bromo-1H-indole-3-carboxylic acid

Cat. No. B020442
M. Wt: 240.05 g/mol
InChI Key: INNZWYJJSSRJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153624B2

Procedure details

Acetyl chloride (29.43 g, 374 mmol) is added slowly at room temperature to a solution of 6-bromo-indole-3-carboxylic acid (45 g, 187.46 mmol) in 500 mL of methanol and the resulting solution is stirred at 65° C. overnight. The reaction is cooled to room temperature. A white precipitates appears when cooling. After stirring 2 h at room temperature, the solid is filtered off and dried under vacuum. 34.4 g (72%) of the title compound is obtained as a light brown solid. MS (m/e): 254 (M+1)
Quantity
29.43 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[Br:5][C:6]1[CH:14]=[C:13]2[C:9]([C:10]([C:15]([OH:17])=[O:16])=[CH:11][NH:12]2)=[CH:8][CH:7]=1>CO>[CH3:1][O:16][C:15]([C:10]1[C:9]2[C:13](=[CH:14][C:6]([Br:5])=[CH:7][CH:8]=2)[NH:12][CH:11]=1)=[O:17]

Inputs

Step One
Name
Quantity
29.43 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
45 g
Type
reactant
Smiles
BrC1=CC=C2C(=CNC2=C1)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the resulting solution is stirred at 65° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A white precipitates
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring 2 h at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=CNC2=CC(=CC=C12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 34.4 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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